molecular formula C18H23BO2 B13457892 4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)ethyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)ethyl)-1,3,2-dioxaborolane

Cat. No.: B13457892
M. Wt: 282.2 g/mol
InChI Key: ZAIKGHJGEVZANJ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)ethyl)-1,3,2-dioxaborolane is an organoboron compound that features a boronic ester functional group. This compound is notable for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)ethyl)-1,3,2-dioxaborolane typically involves the reaction of naphthalene derivatives with boronic esters. One common method is the nucleophilic substitution reaction, where a naphthalene derivative reacts with a boronic ester under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)ethyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, boranes, and various substituted boronic esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)ethyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)ethyl)-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound can also participate in electron transfer processes, influencing various molecular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(2-(phenyl)ethyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-(pyridin-2-yl)ethyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-(thiophen-2-yl)ethyl)-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 4,4,5,5-Tetramethyl-2-(2-(naphthalen-1-yl)ethyl)-1,3,2-dioxaborolane is unique due to its naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C18H23BO2

Molecular Weight

282.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2-naphthalen-1-ylethyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C18H23BO2/c1-17(2)18(3,4)21-19(20-17)13-12-15-10-7-9-14-8-5-6-11-16(14)15/h5-11H,12-13H2,1-4H3

InChI Key

ZAIKGHJGEVZANJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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